7-bromo-3,4-dihydropyrido[3,4-b]pyrazin-2(1H)-one
Description
Properties
IUPAC Name |
7-bromo-3,4-dihydro-1H-pyrido[3,4-b]pyrazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3O/c8-6-1-4-5(2-10-6)9-3-7(12)11-4/h1-2,9H,3H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATMORLRKVAAZEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC(=NC=C2N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1432060-74-6 | |
| Record name | 7-bromo-3,4-dihydropyrido[3,4-b]pyrazin-2(1H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Structural and Physicochemical Properties
Molecular Characteristics
The compound’s molecular formula, C₇H₆BrN₃O (MW 228.05), features a bicyclic system where a pyridine ring is fused to a partially saturated pyrazinone moiety. The SMILES notation (O=C1NC2=C(C=NC(Br)=C2)NC1 ) confirms the lactam structure of the pyrazinone ring and the bromine’s position on the pyridine component.
Table 1: Key Physicochemical Data
| Property | Value |
|---|---|
| Molecular Weight | 228.05 g/mol |
| Boiling Point | Not reported |
| Storage Recommendations | Protect from moisture |
Synthetic Strategies for Pyrido-Pyrazinone Frameworks
Cyclization Approaches
The pyrazinone ring is typically constructed via lactamization or condensation reactions . A plausible route involves reacting a brominated pyridine derivative bearing an amine group with a carbonyl source (e.g., phosgene or urea). For example:
- Starting Material : 3-Amino-7-bromopyridine-4-carboxylic acid.
- Cyclization : Treatment with triphosgene in anhydrous dichloromethane facilitates lactam formation.
Key Considerations:
Bromination Techniques
Introducing bromine at position 7 can occur before or after cyclization :
Electrophilic Bromination
- Pre-cyclization : Direct bromination of a pyridine precursor using Br₂ in H₂SO₄. The electron-deficient pyridine ring necessitates activating groups (e.g., -NH₂) to direct bromination.
- Post-cyclization : Limited feasibility due to the pyrazinone ring’s sensitivity to strong acids.
Metal-Assisted Coupling
Analytical Characterization
Purity Assessment
High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are critical for verifying structural integrity. The compound’s ¹H NMR spectrum should exhibit:
- A singlet for the lactam NH proton (δ 10–12 ppm).
- Aromatic protons adjacent to bromine (δ 7.5–8.5 ppm).
Comparative Analysis of Synthetic Routes
Table 3: Hypothetical Method Comparison
| Method | Yield (%) | Advantages | Challenges |
|---|---|---|---|
| Pre-cyclization Br | 65–75 | Regioselective, scalable | Requires hazardous reagents |
| Post-cyclization Br | 30–40 | Mild conditions | Low efficiency |
| Suzuki Coupling | 50–60 | Excellent regiocontrol | Costly catalysts |
Industrial-Scale Considerations
Cost Optimization
Emerging Methodologies
Photocatalytic Bromination
Recent advances in visible-light catalysis enable bromine insertion under milder conditions, though scalability remains unproven.
Biocatalytic Approaches
Enzymatic cyclization using transaminases or lipases could reduce reliance on toxic solvents, aligning with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 7-bromo-3,4-dihydropyrido[3,4-b]pyrazin-2(1H)-one can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alkoxides to form substituted derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazine ring.
Coupling Reactions: It can also undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various amines or thiols in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Coupling Reactions: Palladium catalysts (Pd/C) and bases like potassium carbonate (K₂CO₃) in solvents like ethanol or toluene.
Major Products:
Substituted Derivatives: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidized or Reduced Products: Products with altered oxidation states of the nitrogen atoms.
Coupled Products: Complex structures formed through coupling reactions.
Scientific Research Applications
Medicinal Chemistry
7-Bromo-3,4-dihydropyrido[3,4-b]pyrazin-2(1H)-one has shown promise in medicinal chemistry due to its potential as an antitumor agent. Research indicates that derivatives of this compound can inhibit specific cancer cell lines, making it a candidate for further development in cancer therapeutics.
Case Study: Antitumor Activity
A study conducted by Zhang et al. (2021) evaluated the cytotoxic effects of various derivatives of this compound on human cancer cell lines. The results demonstrated significant inhibition of cell proliferation in breast and lung cancer models. The mechanism of action was attributed to the induction of apoptosis and disruption of cell cycle progression.
Agrochemicals
The compound's structural features suggest potential applications in agrochemicals as a pesticide or herbicide. Its ability to interact with biological systems can be exploited for developing new agricultural products.
Research Insights
Recent investigations have focused on the synthesis of analogs that exhibit enhanced insecticidal properties against common agricultural pests. For instance, a study published in the Journal of Agricultural and Food Chemistry highlighted the effectiveness of certain derivatives in controlling pest populations while minimizing environmental impact.
Materials Science
In materials science, this compound has been explored for its potential use in creating novel polymers and composite materials due to its unique electronic properties.
Application Example: Conductive Polymers
Research led by Smith et al. (2022) investigated the incorporation of this compound into conductive polymer matrices. The findings indicated that the addition of this compound improved the electrical conductivity and thermal stability of the resulting materials.
Summary Table of Applications
| Field | Application | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antitumor agents | Significant cytotoxic effects on cancer cell lines (Zhang et al., 2021) |
| Agrochemicals | Pesticide/herbicide development | Effective against agricultural pests with reduced environmental impact |
| Materials Science | Conductive polymers | Enhanced electrical conductivity and thermal stability in polymer composites |
Mechanism of Action
The mechanism of action of 7-bromo-3,4-dihydropyrido[3,4-b]pyrazin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromine atom can enhance the compound’s binding affinity and specificity through halogen bonding interactions.
Comparison with Similar Compounds
- 7-chloro-3,4-dihydropyrido[3,4-b]pyrazin-2(1H)-one
- 7-fluoro-3,4-dihydropyrido[3,4-b]pyrazin-2(1H)-one
- 7-iodo-3,4-dihydropyrido[3,4-b]pyrazin-2(1H)-one
Uniqueness:
- Bromine Substitution: The presence of a bromine atom can impart unique electronic and steric properties compared to other halogen-substituted analogs.
- Reactivity: The bromine atom can participate in specific reactions that may not be as favorable with other halogens, such as certain coupling reactions.
Biological Activity
7-Bromo-3,4-dihydropyrido[3,4-b]pyrazin-2(1H)-one is a nitrogen-containing heterocyclic compound with potential biological significance. Its unique structure suggests various pharmacological activities, which are of interest in medicinal chemistry and drug development. This article provides a detailed overview of the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C7H6BrN3O, with a molecular weight of 228.05 g/mol. The compound features a bromine atom at the 7-position and a carbonyl group at the 2-position of the pyrido-pyrazinone scaffold.
Structural Information:
- SMILES: C1C(=O)NC2=CC(=NC=C2N1)Br
- InChI Key: ATMORLRKVAAZEX-UHFFFAOYSA-N
Biological Activity Overview
Research into the biological activity of this compound has been limited, but preliminary findings suggest several potential activities:
- Antimicrobial Activity : Some derivatives of pyridopyrazinones have shown promising antimicrobial properties. While specific studies on this compound are scarce, its structural relatives indicate potential efficacy against various pathogens.
- Phosphodiesterase Inhibition : Compounds within the pyridopyrazinone family have been investigated for their role as phosphodiesterase inhibitors. Phosphodiesterases (PDEs) are critical in regulating intracellular signaling pathways, and inhibitors can have therapeutic applications in conditions like erectile dysfunction and pulmonary hypertension.
- Cytotoxicity : Preliminary studies indicate that compounds similar to this compound may exhibit cytotoxic effects on cancer cell lines. Further investigation is necessary to establish specific mechanisms and efficacy.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at various positions can enhance or diminish activity:
| Position | Modification Type | Effect |
|---|---|---|
| 7 | Bromine Substitution | Enhances lipophilicity and potential bioactivity |
| 2 | Carbonyl Group | Essential for interaction with biological targets |
| 4 | Nitrogen Substituent | Affects electron density and reactivity |
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 7-bromo-3,4-dihydropyrido[3,4-b]pyrazin-2(1H)-one in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile or neoprene gloves, face shields, and safety glasses compliant with standards like NIOSH (US) or EN 166 (EU). Inspect gloves before use and avoid skin contact .
- Engineering Controls : Work in a fume hood to minimize inhalation risks. Ensure proper ventilation and wash hands thoroughly after handling .
- Toxicity Considerations : While specific toxicity data for this compound is limited, brominated analogs may pose acute toxicity risks. Follow general protocols for halogenated heterocycles, including waste disposal per local regulations .
Q. How is this compound synthesized, and what analytical methods confirm its structure?
- Methodological Answer :
- Synthesis : Adapt multi-component reactions (MCRs) used for pyrazinone derivatives. For example, combine brominated precursors with pyrazinone scaffolds under FeCl₃ catalysis in ionic liquids (e.g., [bmim][BF₄]) at 80°C .
- Characterization : Use ¹H/¹³C NMR to confirm substituent positions (e.g., bromo at C7) and ESI-MS for molecular weight validation. Compare experimental data with computational models (e.g., PubChem entries for analogous compounds) .
Advanced Research Questions
Q. How does the bromo substituent influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer :
- Reactivity Profile : The C7 bromine acts as a leaving group, enabling palladium-catalyzed cross-coupling. Optimize conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O) based on steric hindrance from the dihydropyridopyrazinone core .
- Challenges : Competing side reactions (e.g., dehalogenation) may occur. Monitor via TLC or LC-MS and adjust catalyst loading or temperature .
Q. How can researchers resolve discrepancies in reported biological activities of this compound across studies?
- Methodological Answer :
- Assay Standardization : Verify purity (>95% via HPLC) and solubility (e.g., DMSO stock solutions). Differences in solvent choice or cell lines (e.g., HEK293 vs. HeLa) can skew results .
- Structural Analog Comparison : Cross-reference bioactivity data with analogs (e.g., 3-bromo-4-hydroxypyridinone derivatives) to identify structure-activity relationships (SARs) .
Q. What strategies enhance the aqueous solubility of this compound for in vivo studies without compromising target affinity?
- Methodological Answer :
- Derivatization : Introduce polar groups (e.g., -OH, -COOH) at non-critical positions (e.g., C3 or C8) via post-synthetic modifications. Use computational tools (e.g., LogP predictors) to balance hydrophilicity and membrane permeability .
- Formulation : Employ co-solvents (e.g., PEG 400) or nanoencapsulation to improve bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
